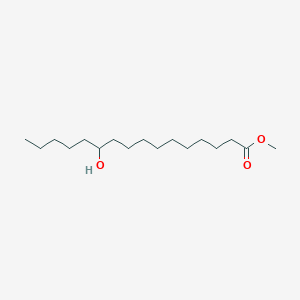
Methyl 11-hydroxyhexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-hydroxyhexadecanoate, also known as methyl jalapinolate or jalapinolic acid methyl ester, is an organic compound with the molecular formula C17H34O3. It is a methyl ester derivative of 11-hydroxyhexadecanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 11-hydroxyhexadecanoate can be synthesized through the esterification of 11-hydroxyhexadecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 11-oxohexadecanoic acid or 11-carboxyhexadecanoic acid.
Reduction: Formation of 11-hydroxyhexadecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 11-hydroxyhexadecanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 11-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. By inhibiting this enzyme, the compound can modulate the levels of adenosine and inosine, which play crucial roles in various physiological processes .
Comparaison Avec Des Composés Similaires
Methyl 11-hydroxyhexadecanoate can be compared with other similar compounds, such as:
Methyl 12-hydroxyhexadecanoate: Similar in structure but with the hydroxyl group at the 12th position instead of the 11th.
Methyl 11-hydroxyheptadecanoate: Similar structure with an additional carbon in the chain.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
60368-18-5 |
|---|---|
Formule moléculaire |
C17H34O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
methyl 11-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20-2/h16,18H,3-15H2,1-2H3 |
Clé InChI |
HVZSXWZMSOPRCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


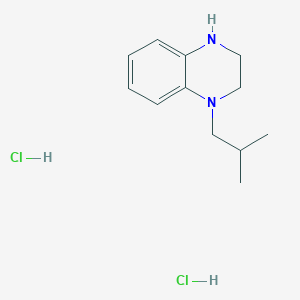

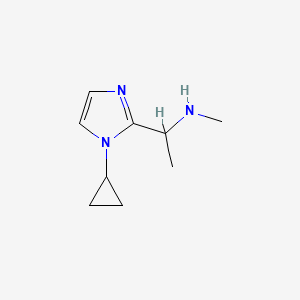
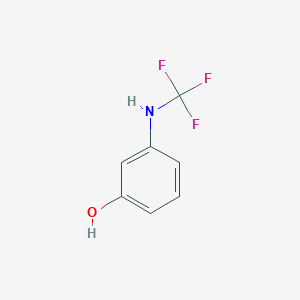
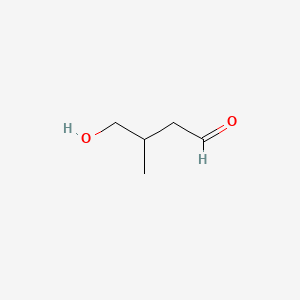
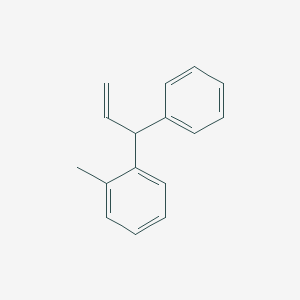
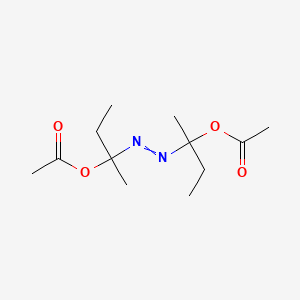
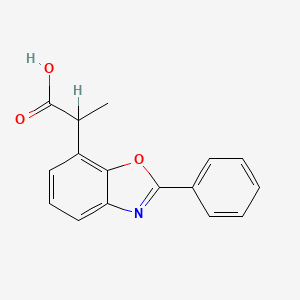
![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)

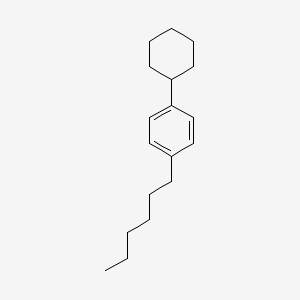
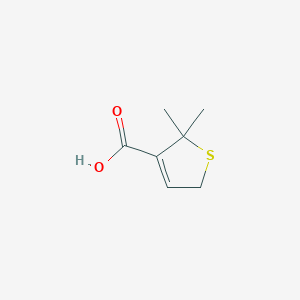
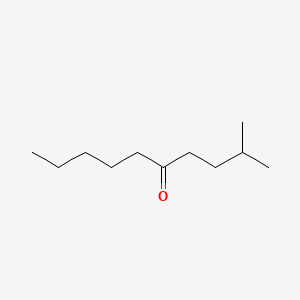
![2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B13949926.png)
